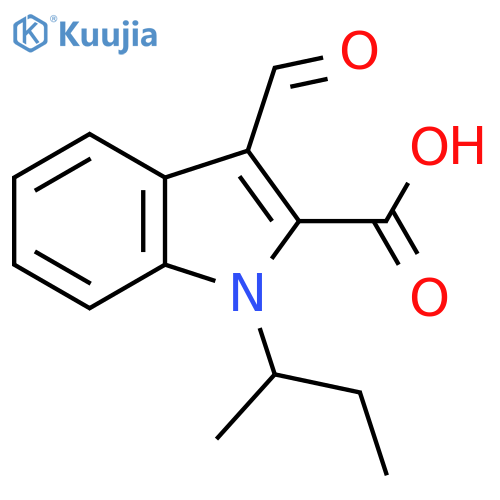Cas no 2060031-11-8 (1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid)

2060031-11-8 structure
商品名:1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid
CAS番号:2060031-11-8
MF:C14H15NO3
メガワット:245.273803949356
MDL:MFCD30500785
CID:5153864
PubChem ID:137703597
1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-Butan-2-yl-3-formylindole-2-carboxylic acid
- 1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid
-
- MDL: MFCD30500785
- インチ: 1S/C14H15NO3/c1-3-9(2)15-12-7-5-4-6-10(12)11(8-16)13(15)14(17)18/h4-9H,3H2,1-2H3,(H,17,18)
- InChIKey: GOTHRJYMIHUCPZ-UHFFFAOYSA-N
- ほほえんだ: N1(C(C)CC)C2=C(C=CC=C2)C(C=O)=C1C(O)=O
1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-340093-0.05g |
1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |
2060031-11-8 | 95.0% | 0.05g |
$612.0 | 2025-03-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01077353-1g |
1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |
2060031-11-8 | 95% | 1g |
¥2933.0 | 2023-03-11 | |
| Enamine | EN300-340093-0.5g |
1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |
2060031-11-8 | 95.0% | 0.5g |
$699.0 | 2025-03-18 | |
| Enamine | EN300-340093-2.5g |
1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |
2060031-11-8 | 95.0% | 2.5g |
$1428.0 | 2025-03-18 | |
| Enamine | EN300-340093-10g |
1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |
2060031-11-8 | 10g |
$3131.0 | 2023-09-03 | ||
| Enamine | EN300-340093-1.0g |
1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |
2060031-11-8 | 95.0% | 1.0g |
$728.0 | 2025-03-18 | |
| Enamine | EN300-340093-10.0g |
1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |
2060031-11-8 | 95.0% | 10.0g |
$3131.0 | 2025-03-18 | |
| Enamine | EN300-340093-1g |
1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |
2060031-11-8 | 1g |
$728.0 | 2023-09-03 | ||
| Enamine | EN300-340093-0.1g |
1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |
2060031-11-8 | 95.0% | 0.1g |
$640.0 | 2025-03-18 | |
| Enamine | EN300-340093-0.25g |
1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |
2060031-11-8 | 95.0% | 0.25g |
$670.0 | 2025-03-18 |
1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid 関連文献
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
2060031-11-8 (1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid) 関連製品
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
